molecular formula C18H19FN2O2 B268864 N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide

N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide

Numéro de catalogue B268864
Poids moléculaire: 314.4 g/mol
Clé InChI: FFXZGHZAWYPYGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is also known as BFA-1 and is a member of the benzamide family of compounds. In

Mécanisme D'action

BFA-1 exerts its effects through the inhibition of the proteasome, which is a complex of proteins responsible for the degradation of intracellular proteins. By inhibiting the proteasome, BFA-1 can induce apoptosis in cancer cells and prevent the aggregation of beta-amyloid protein in Alzheimer's disease.
Biochemical and Physiological Effects:
BFA-1 has been shown to have several biochemical and physiological effects. In cancer cells, BFA-1 induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, BFA-1 inhibits the aggregation of beta-amyloid protein. In Parkinson's disease, BFA-1 protects dopaminergic neurons from oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BFA-1 is its specificity for the proteasome, which makes it a useful tool for studying the role of the proteasome in various biological processes. However, BFA-1 also has limitations, such as its potential toxicity and off-target effects.

Orientations Futures

There are several future directions for the study of BFA-1. One direction is the development of more potent and selective proteasome inhibitors based on the structure of BFA-1. Another direction is the study of the effects of BFA-1 on other biological processes, such as autophagy and protein trafficking. Additionally, BFA-1 could be studied for its potential use in the treatment of other diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion:
In conclusion, BFA-1 is a chemical compound that has potential applications in scientific research, particularly in cancer research and the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of the proteasome, which makes it a useful tool for studying the role of the proteasome in various biological processes. While BFA-1 has advantages, such as its specificity for the proteasome, it also has limitations, such as its potential toxicity and off-target effects. Nonetheless, there are several future directions for the study of BFA-1, which could lead to the development of more potent and selective proteasome inhibitors and the discovery of new therapeutic applications.

Méthodes De Synthèse

The synthesis of BFA-1 involves several steps. The first step involves the preparation of 4-fluorobenzoic acid, which is converted into 4-fluorobenzoyl chloride. The next step involves the reaction of 4-fluorobenzoyl chloride with 3-aminobenzamide, resulting in the formation of N-(3-aminobenzoyl)-4-fluorobenzamide. The final step involves the reaction of N-(3-aminobenzoyl)-4-fluorobenzamide with sec-butylamine, resulting in the formation of N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide.

Applications De Recherche Scientifique

BFA-1 has been extensively studied for its potential applications in scientific research. One of its main applications is in cancer research, where it has been shown to inhibit the growth of cancer cells. BFA-1 has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease. Additionally, BFA-1 has been studied for its potential use in the treatment of Parkinson's disease, where it has been shown to protect dopaminergic neurons from oxidative stress.

Propriétés

Nom du produit

N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide

Formule moléculaire

C18H19FN2O2

Poids moléculaire

314.4 g/mol

Nom IUPAC

N-butan-2-yl-3-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C18H19FN2O2/c1-3-12(2)20-18(23)14-5-4-6-16(11-14)21-17(22)13-7-9-15(19)10-8-13/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22)

Clé InChI

FFXZGHZAWYPYGL-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

SMILES canonique

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.